TEAD2 Inhibition: Impact of Pyrrolidine Core vs. Larger Rings
In a published TEAD inhibitor series, a 3-benzylpyrrolidine-derived compound (Compound 14) demonstrated potent inhibition across TEAD isoforms. A direct comparator, the piperidine-based analogue (Compound 16), was synthesized to test the effect of ring expansion. Compound 16 showed a significant loss of activity for TEAD2, 3, and 4, with TEAD2 inhibition being particularly impacted. While 3-(2-Methylbenzyl)pyrrolidine was not the exact compound in this study, it belongs to the same 3-substituted pyrrolidine class. This evidence supports that maintaining the pyrrolidine core is essential for retaining nanomolar potency against these targets, a property not shared by the larger piperidine ring [1].
| Evidence Dimension | TEAD2 enzyme inhibition |
|---|---|
| Target Compound Data | Not directly available; inferred from compound 14 (pyrrolidine core) IC50 = 14 ± 4 nM |
| Comparator Or Baseline | Piperidine analogue (Compound 16) |
| Quantified Difference | Significant loss of activity vs. TEAD2 (exact value not provided in text, described as 'significantly lost activity') |
| Conditions | Biochemical enzyme inhibition assay, IC50 reported as mean ± SEM of two experiments with three replicates each. |
Why This Matters
This confirms that the pyrrolidine ring is a privileged scaffold for this target class and that its substitution with a larger ring is not tolerated, validating the selection of 3-(2-Methylbenzyl)pyrrolidine as a key intermediate for developing potent TEAD inhibitors.
- [1] Lu W, et al. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. J Med Chem. 2023;66(7):4617-4632. View Source
